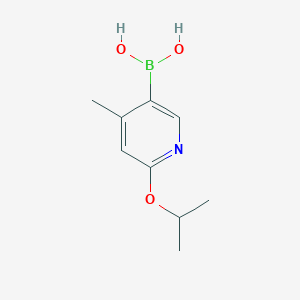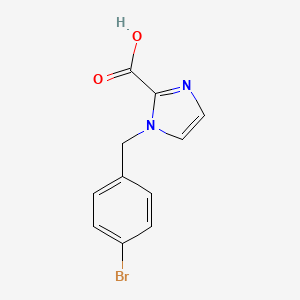
2-Isopropoxy-4-methylpyridine-5-boronic acid
Vue d'ensemble
Description
2-Isopropoxy-4-methylpyridine-5-boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a boronic acid derivative that features a pyridine ring substituted with an isopropoxy group, a methyl group, and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mécanisme D'action
Target of Action
The primary target of 2-Isopropoxy-4-methylpyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the SM coupling reaction, which is a part of a broader array of reactions in asymmetric synthesis . The compound’s transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This leads to the creation of a wide range of other functional groups .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions. The SM coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s synthetic utility is tempered by its air and moisture sensitivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-methylpyridine-5-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 2-isopropoxy-4-methylpyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxy-4-methylpyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Protodeboronation: The boronic acid group can be removed through protodeboronation, typically using a proton source and a catalyst.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or other oxidation products.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Proton sources (e.g., water or acids) and catalysts (e.g., palladium or platinum) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl or styrene derivatives.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Oxidation: The major products are alcohols or other oxidized derivatives.
Applications De Recherche Scientifique
2-Isopropoxy-4-methylpyridine-5-boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as an intermediate in the synthesis of biologically active molecules.
Material Science: It is employed in the synthesis of advanced materials, including conjugated polymers and organic electronic devices.
Agrochemicals: The compound is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Comparaison Avec Des Composés Similaires
2-Isopropoxy-4-methylpyridine-5-boronic acid can be compared with other boronic acids and boronate esters:
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is a boronate ester with similar reactivity in Suzuki–Miyaura coupling but differs in its stability and handling properties.
Phenylboronic Acid: A simpler boronic acid that is widely used in organic synthesis but lacks the specific functional groups present in this compound.
4-Methylphenylboronic Acid: Similar in structure but lacks the isopropoxy group, affecting its reactivity and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various synthetic applications.
Propriétés
IUPAC Name |
(4-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKDFLHYLHDMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193592 | |
| Record name | Boronic acid, B-[4-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-03-9 | |
| Record name | Boronic acid, B-[4-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride](/img/structure/B3027932.png)
![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)


![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)



![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)
